molecular formula C19H16F3N3O3 B2447824 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1797328-44-9

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2447824
CAS No.: 1797328-44-9
M. Wt: 391.35
InChI Key: LRFASDMQKLHTOX-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. It combines the unique structural features of a pyrazole ring, a chromene core, and a carboxamide group, making it a molecule of interest for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:

  • Formation of the pyrazole ring: : Cyclization of appropriate diketones or analogous precursors under acidic or basic conditions.

  • Introduction of the cyclopropyl and trifluoromethyl groups: : These substituents can be added via selective halogenation and subsequent substitution reactions.

  • Linking the pyrazole ring to the chromene core: : This can be achieved through nucleophilic substitution reactions, where the pyrazole ring serves as a nucleophile.

  • Formation of the carboxamide group: : This step typically involves the reaction of the chromene derivative with an amine, under dehydrating conditions, to form the desired carboxamide.

Industrial Production Methods

Industrial production methods would likely optimize these steps for scalability, focusing on:

  • Efficient synthesis routes: to minimize steps and maximize yields.

  • Green chemistry principles: to reduce environmental impact.

  • Automated and continuous flow processes: to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The chromene core can undergo oxidation, potentially leading to quinone-like structures.

  • Reduction: : The pyrazole ring may be susceptible to reduction, altering its electronic properties.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify various substituents on the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents: : Like sodium borohydride or hydrogenation catalysts for reduction.

  • Substitution conditions: : Typically involve halogenated intermediates and strong nucleophiles.

Major Products

  • Oxidation products: : Quinone derivatives.

  • Reduction products: : Dihydro-pyrazoles.

  • Substitution products: : Various functionalized derivatives depending on the nucleophiles used.

Scientific Research Applications

In Chemistry

  • Catalysis: : The compound may serve as a ligand in catalytic reactions due to its unique electronic properties.

  • Material Science: : Its structural features can be useful in designing novel materials with specific electronic characteristics.

In Biology

  • Enzyme Inhibition: : Potential application as an inhibitor for specific enzymes due to its complex structure.

  • Drug Development: : Possible use in medicinal chemistry for developing new therapeutic agents.

In Medicine

  • Anticancer Research: : Its unique structure might interact with cancer cell pathways.

  • Anti-inflammatory Agents: : Potential for developing new anti-inflammatory drugs.

In Industry

  • Dye and Pigment Production: : Its chromene core can be exploited in the production of dyes.

  • Agricultural Chemicals: : May serve as a basis for developing new agrochemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application:

  • Enzyme Binding: : It might inhibit enzymes by binding to their active sites, disrupting their normal function.

  • Signal Pathways: : May interact with cellular signal pathways, modulating biological responses.

  • Receptor Interaction: : Potential to interact with cell receptors, altering their normal signaling processes.

Comparison with Similar Compounds

Unique Features

  • Combination of chromene and pyrazole rings: : Distinguishes it from other compounds.

  • Trifluoromethyl group: : Provides unique electronic and steric properties.

Similar Compounds

  • N-(2-(3-trifluoromethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide: : Similar structure but lacks the cyclopropyl group.

  • 2-oxo-2H-chromene-3-carboxamide derivatives: : Share the chromene core but differ in their substituents.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c20-19(21,22)16-10-14(11-5-6-11)25(24-16)8-7-23-17(26)13-9-12-3-1-2-4-15(12)28-18(13)27/h1-4,9-11H,5-8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFASDMQKLHTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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